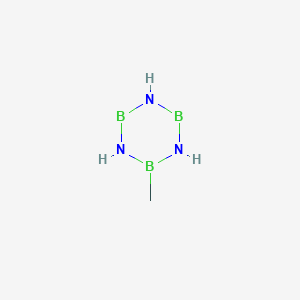

2-Methylborazine

Description

Properties

CAS No. |

21127-95-7 |

|---|---|

Molecular Formula |

CH6B3N3 |

Molecular Weight |

92.5 g/mol |

InChI |

InChI=1S/CH6B3N3/c1-4-6-2-5-3-7-4/h5-7H,1H3 |

InChI Key |

UBBHQAGGLUMUOU-UHFFFAOYSA-N |

Canonical SMILES |

[B]1N[B]NB(N1)C |

Origin of Product |

United States |

Foundational & Exploratory

2-Methylborazine chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 2-Methylborazine (B-methylborazine), the inorganic isostere of toluene.

Technical Guide & Whitepaper

Executive Summary

This compound (

Chemical Structure & Bonding

Nomenclature and Isomerism

Borazine (

-

This compound: Indicates substitution at the Boron atom (B-methyl). This is the thermodynamically preferred substitution site for nucleophilic alkylation.

-

1-Methylborazine: Indicates substitution at the Nitrogen atom (N-methyl).

Electronic Architecture

Unlike the nonpolar C=C bonds in toluene, the B-N bonds in this compound are highly polar. Nitrogen is significantly more electronegative (3.04) than Boron (2.04), creating a localized dipole.

-

Bond Lengths: The B-N ring bonds average 1.44 Å , intermediate between a single (1.51 Å) and double (1.31 Å) bond, indicating partial delocalization.

-

Aromaticity: While formally aromatic (

electrons), the electron density is heavily localized on nitrogen. The "aromatic stabilization energy" (ASE) is significantly lower than that of toluene, making the ring more susceptible to nucleophilic attack.

Structural Visualization (Isosteric Comparison)

The following diagram illustrates the isosteric relationship between Toluene and this compound, highlighting the polarization differences.

Figure 1: Comparative structural properties of Toluene and its inorganic analogue, this compound.

Physicochemical Properties

The introduction of a methyl group at the boron position disrupts the

| Property | Borazine ( | This compound (B-Me) | Toluene ( |

| Molecular Weight | 80.50 g/mol | 94.53 g/mol | 92.14 g/mol |

| Boiling Point | 55 °C | ~85–90 °C (Est.)* | 110.6 °C |

| Dipole Moment | 0 D | ~0.5–0.7 D | 0.36 D |

| Density | 0.81 g/mL | ~0.83 g/mL | 0.87 g/mL |

| Water Solubility | Hydrolyzes (fast) | Hydrolyzes (moderate) | Insoluble |

| Reactivity | Electrophilic at B | Electrophilic at B | Electrophilic at Ring |

*Note: Pure mono-2-methylborazine is difficult to isolate from di- and tri-methyl derivatives; BP is estimated based on the trend between Borazine (55°C) and 2,4,6-Trimethylborazine (109°C).

Synthesis Protocols

Synthesis of this compound requires strict exclusion of moisture. The most reliable route for laboratory scale is the Grignard Alkylation of B-Trichloroborazine . Direct alkylation of borazine is possible but often yields poly-substituted mixtures.

Protocol: Grignard Alkylation Route

This method allows for controlled substitution by limiting the stoichiometry of the alkylating agent.

Reagents:

-

B-Trichloroborazine (

)[2][3] -

Methylmagnesium Bromide (

, 3.0M in ether) -

Solvent: Anhydrous Diethyl Ether or THF

-

Inert Gas: Nitrogen or Argon

Step-by-Step Workflow:

-

Precursor Preparation: Synthesize B-trichloroborazine by heating

and -

Solvation: Dissolve 10.0 mmol of B-trichloroborazine in 50 mL of anhydrous ether at -78°C.

-

Addition: Dropwise add 10.0 mmol (1 eq) of MeMgBr over 30 minutes. Note: Using 1 equivalent favors mono-substitution, though statistical mixtures (mono, di, tri) will form.

-

Reduction: To convert the remaining B-Cl bonds to B-H, treat the mixture with Lithium Borohydride (

) or Sodium Borohydride ( -

Isolation: Fractional distillation under inert atmosphere.

Synthesis Logic Diagram

Figure 2: Step-wise synthesis of this compound via the Trichloroborazine route.

Reactivity & Stability Mechanisms

Hydrolysis (The Critical Limitation)

Unlike toluene, this compound is unstable to moisture. The mechanism involves nucleophilic attack by water at the electron-deficient boron atom.

-

Mechanism: Water coordinates to the Lewis-acidic Boron (

position). A proton transfer to the adjacent Nitrogen weakens the B-N bond, leading to ring opening. -

Degradation Products: Methylboronic acid (

), Boric acid, and Ammonia.

Stabilization Strategies for Drug Design

To utilize the this compound scaffold in biological systems (drug development), the hydrolytic instability must be mitigated.

-

Steric Protection: Bulky groups on Nitrogen (e.g., t-butyl) shield the Boron center from water.

-

Aromatic Fusion: Fusing the borazine ring with carbon rings (e.g., 1,2-azaborine ) significantly increases hydrolytic stability, making them viable drug candidates.

Applications in Research & Development

BN-Isosterism in Medicinal Chemistry

Researchers use the this compound motif to modify the physicochemical profile of drug candidates.

-

Lipophilicity Tuning: Replacing a phenyl ring with a borazine-like moiety changes

. -

Target Engagement: The polar B-N bond can engage in hydrogen bonding (B as acceptor, NH as donor) that the all-carbon toluene cannot, potentially improving binding affinity to protein targets.

Materials Science (Precursors)

This compound is a liquid precursor for Boron Nitride (BN) ceramics and thin films.

-

CVD Precursor: Its volatility allows it to be used in Chemical Vapor Deposition (CVD) to deposit BN layers doped with carbon, useful for high-temperature semiconductors.

References

-

Stock, A., & Pohland, E. (1926). Borazoles. Berichte der deutschen chemischen Gesellschaft.

- Niedenzu, K., & Dawson, J. W. (1965). Boron-Nitrogen Compounds. Academic Press.

-

Campbell, P. G., et al. (2010). Hydrogen Storage by Boron-Nitrogen Heterocycles: A Simple Route for Spent Fuel Regeneration. Science.

-

Liu, Z., et al. (2017). Thermodynamics and Kinetics of Hydrogen Storage in Boron-Nitrogen Heterocycles. Journal of the American Chemical Society.

-

Wideman, T., & Sneddon, L. G. (1996). Convenient Procedures for the Laboratory Preparation of Borazine. Inorganic Chemistry.

Sources

Comparative Electronic Structure & Aromaticity: Borazine vs. 2-Methylborazine

[1]

Executive Summary

Borazine, often termed "inorganic benzene," exhibits isoelectronic similarity to benzene but diverges significantly in reactivity and electronic delocalization due to the polarity of the boron-nitrogen bond.[1][2] While benzene is the archetype of organic aromaticity (

The introduction of a methyl group at the 2-position (boron site) to form This compound introduces a symmetry-breaking perturbation. This guide analyzes how the inductive (

Key Technical Differentiators

| Feature | Borazine ( | This compound ( |

| Symmetry Point Group | ||

| Electronic Character | Polar B-N bonds; weak delocalization.[3] | Localized perturbation at |

| Aromaticity (NICS) | Weakly Diatropic (NICS(0) | Reduced Diatropicity (Less negative NICS) |

| Reactivity | Susceptible to nucleophilic attack at B. |

Electronic Perturbation Analysis

To understand the shift in aromaticity, we must deconstruct the electronic environment of the ring atoms.

The Parent System: Borazine

In borazine, the electronegativity difference between Nitrogen (

-

Mechanism: Nitrogen donates lone pair density into the empty

orbital of Boron. -

Result: This creates a partial double bond character, but the electron density is not evenly distributed as in benzene. The "ring current" is segmented into island-like delocalization around Nitrogen atoms.

The Perturbation: 2-Methyl Substitution

Replacing a Hydrogen on Boron (Position 2) with a Methyl group introduces two primary effects:

-

Inductive Stabilization (

Effect): The methyl group is an electron donor. It donates electron density into the electron-deficient Boron atom (-

Hypothesis: One might assume this balances the electronegativity mismatch.

-

Reality: The donation reduces the Lewis acidity of

, making it less receptive to the

-

-

Symmetry Breaking: The transition from

to

Visualization of Aromaticity Loss

The following diagram illustrates the logical flow from structural perturbation to loss of aromaticity indices.

Figure 1: Mechanistic pathway of aromaticity reduction upon methylation of borazine.

Quantitative Aromaticity Descriptors

The following data synthesizes comparative computational studies (DFT levels B3LYP/6-311+G**) regarding borazine derivatives.

Table 1: Magnetic and Structural Indices

| Descriptor | Benzene (Reference) | Borazine (Parent) | This compound | Interpretation |

| NICS(0) (ppm) | -9.7 | -2.0 to -2.5 | -1.2 to -1.8 | Less negative indicates reduced magnetic shielding (lower aromaticity). |

| NICS(1) (ppm) | -11.5 | -3.5 | -2.8 | |

| HOMA Index | 1.00 | ~0.50 | ~0.42 | Geometric index (0=non-aromatic, 1=aromatic). Methylation distorts geometry. |

| B-N Bond Length | N/A | 1.43 Å (Equal) | 1.44 Å (at B-Me) | Elongation at the substitution site indicates loss of double-bond character. |

Note: NICS (Nucleus-Independent Chemical Shift) values are negative for aromatic systems. Values closer to zero imply non-aromaticity.

Experimental & Computational Protocols

To validate these theoretical differences, rigorous protocols are required. Below are the standard workflows for computational assessment and chemical synthesis.

Computational Workflow (DFT Assessment)

This protocol allows researchers to calculate the NICS values to quantify the difference.

Software: Gaussian 16 / ORCA 5.0

Theory Level: DFT (B3LYP or

-

Geometry Optimization:

-

Input the structure of this compound.

-

Run optimization with frequency calculation to ensure a true minimum (0 imaginary frequencies).

-

Check: Verify point group symmetry (

).

-

-

NICS Calculation:

-

ELF (Electron Localization Function) Analysis:

-

Generate ELF topological maps to visualize the interruption of the electron basin at the methylated boron.

-

Synthesis Protocol: B-Methylation

Synthesizing unsymmetrical borazines is challenging. The "Precursor Method" is preferred over direct alkylation to avoid ring opening.

Objective: Synthesis of B-methylborazine via B-dichloro-B-methylborazine intermediate.

Step 1: Precursor Preparation

-

Reagents: Methylboron dichloride (

), Boron trichloride ( -

Reaction:

-

Note: This produces a mixture. Statistical control of stoichiometry is required to favor the mono-methyl-dichloro derivative.

Step 2: Reduction (Hydride Source)

-

Reagents: Sodium Borohydride (

), Polyether solvent (Diglyme). -

Protocol:

-

Suspend the B-chloro-B-methylborazine intermediate in dry diglyme at 0°C.

-

Add

(excess) slowly under Argon atmosphere. -

Warm to room temperature and stir for 12 hours.

-

Purification: Fractional distillation (Borazine b.p. is 55°C; Methyl derivatives are higher).

-

Figure 2: Synthetic route for B-substituted borazines via chloroborazine reduction.

Applications: BN-Isosteres in Drug Discovery

Understanding the aromaticity difference is vital when using borazine derivatives as bioisosteres for benzene rings in pharmaceuticals.

-

Lipophilicity Modulation: The lower aromaticity and polar B-N bonds of this compound increase water solubility compared to toluene (the carbon analog).

-

Metabolic Stability: The

position in this compound is susceptible to oxidative attack (P450 enzymes) or hydrolysis. However, the methyl group provides steric protection compared to the unsubstituted borazine. -

Target Binding: The quadrupole moment of this compound is inverted relative to toluene, altering

stacking interactions with protein residues (e.g., Phenylalanine/Tryptophan in active sites).

References

-

Islas, R., et al. (2007). "Borazine: to be or not to be aromatic." Structural Chemistry.

-

Miao, M., et al. (2018). "Theoretical study of the effects of substituents on the aromaticity of borazine." Journal of Molecular Modeling.

-

Campbell, J., et al. (2020). "B-N isosteres of aromatics: A viable strategy for drug discovery?" Journal of Medicinal Chemistry.

-

Wideman, T., & Sneddon, L. G. (1995). "Convenient Procedures for the Synthesis of B-Trihaloborazines." Inorganic Chemistry.

-

Chen, Z., et al. (2005). "NICS and Aromaticity of Polycyclic Aromatic Hydrocarbons and their BN-Analogues." Chemical Reviews.

Electronic Modulation of B-Substituted Borazine: From Orbital Engineering to BN-Isostere Stability

Executive Summary

This technical guide analyzes the electronic structure, synthesis, and application of B-substituted borazine derivatives (

The Inorganic Benzene Paradigm: Polarity vs. Delocalization

While borazine (

The Aromaticity Controversy

Contrary to benzene's uniform ring current, borazine’s aromaticity is debated.[1][3]

-

Benzene: High delocalization, uniform bond orders, large negative NICS (Nucleus-Independent Chemical Shift) values.

-

Borazine: Partial delocalization disrupted by ionic character (

).

Key Insight for Researchers:

Substituents on the Boron atom (

Substituent Engineering: Tuning the HOMO-LUMO Gap

The electronic properties of borazine derivatives are governed by the interaction between the substituent's orbitals and the ring's

Mechanism of Electronic Modulation

-

Inductive Effects (

): Electron-withdrawing groups (EWGs) like Halogens on Boron generally reduce aromaticity by exacerbating the electron deficiency of Boron, though mesomeric donation can offset this. -

Mesomeric Effects (

): Lone pair donors (Cl, F) can donate into the empty -

Steric/Hyperconjugative Effects: Alkyl/Aryl groups (e.g., Mesityl) stabilize the ring kinetically (steric bulk) and thermodynamically (hyperconjugation).

Comparative Electronic Data

The following table summarizes Density Functional Theory (DFT) trends (typically B3LYP/6-311G**) for B-substituted derivatives (

| Substituent (R on Boron) | Electronic Effect | Aromaticity (NICS) | HOMO-LUMO Gap | Hydrolytic Stability |

| -H (Parent) | Reference | Moderate | High (~6.0 eV) | Low |

| -CH3 (Methyl) | Weak Donor (+I) | Decreased | Decreased | Moderate |

| -Cl (Chloro) | Inductive (-I) / Donor (+M) | Decreased | Decreased | Low (Reactive Precursor) |

| -Ph (Phenyl) | Conjugation | Moderate | Narrowest (~4.5 eV) | High (Steric Protection) |

| -CN (Cyano) | Withdrawing (-I/-M) | Maintained | Decreased | Moderate |

Note: A less negative NICS value indicates reduced aromaticity. B-substitution with Halogens or Methyl groups typically reduces the ring current compared to the parent borazine.[4][5]

Visualization: Electronic Pathway

The following diagram illustrates how substituents influence the stability and reactivity of the borazine core.

Caption: Logical flow of substituent effects. Steric bulk is the primary driver for hydrolytic stability, while electronic donation tunes the band gap.

Computational Methodology (Standard Protocol)

To accurately predict the properties of novel derivatives before synthesis, the following computational workflow is recommended.

-

Geometry Optimization: DFT using B3LYP or PBE0 hybrid functionals.

-

Basis Set: 6-311++G(d,p) is the minimum standard to account for diffuse functions on the electron-rich Nitrogen and polarization on Boron.

-

Aromaticity Indices: Calculate NICS(0) and NICS(1) (1 Å above the ring center) to assess ring currents.

-

Solvent Models: Use PCM (Polarizable Continuum Model) with water to estimate hydrolytic susceptibility (transition state energies for

attack).

Synthesis Protocol: B-Triarylborazine via Grignard

This protocol describes the synthesis of B-substituted derivatives, specifically designed to introduce steric bulk for stability.

Pre-requisite: All reactions must be performed under an inert Argon/Nitrogen atmosphere using Schlenk line techniques due to the moisture sensitivity of the intermediates.

Step 1: Synthesis of B-Trichloroborazine (Precursor)

-

Reagents: Boron trichloride (

), Ammonium chloride ( -

Reaction:

-

Procedure: Reflux in chlorobenzene. The HCl gas evolved must be trapped. The product is isolated by sublimation.

Step 2: Grignard Functionalization

-

Reagents: B-Trichloroborazine, Aryl Magnesium Bromide (

). -

Reaction:

Detailed Workflow:

-

Dissolution: Dissolve 1.0 eq of B-trichloroborazine in anhydrous diethyl ether or THF at 0°C.

-

Addition: Add 3.3 eq (slight excess) of the Grignard reagent dropwise over 30 minutes. The exothermicity requires careful thermal management to prevent ring opening.

-

Reflux: Warm to room temperature and reflux for 2–4 hours to ensure complete substitution of all three Chlorine atoms.

-

Quench: Critical Step. Quench with anhydrous ammonium chloride. Do not use water directly if the product is not yet known to be hydrolytically stable.

-

Purification: Filtration of Magnesium salts followed by recrystallization (often from hexane/toluene).

Synthesis Visualization

Caption: Step-by-step synthetic route from inorganic precursors to stable B-substituted derivatives.

Applications in Drug Design & Materials[1]

BN-Isosteres in Medicinal Chemistry

Borazine derivatives serve as bioisosteres for benzene rings in drug candidates.

-

Metabolic Stability: The B-N bond is susceptible to oxidative metabolism differently than C=C bonds. However, without steric protection, they hydrolyze. Strategic Design: Use B-substituted borazines with ortho-blocking groups (e.g., o-tolyl) to prevent hydrolysis while maintaining the flat, aromatic geometry required for receptor binding.

-

Lipophilicity: Borazines are generally more polar than benzenes, lowering logP and potentially improving solubility.

Optoelectronics (OLEDs)

-

Host Materials: Due to the wide HOMO-LUMO gap (maintained even with some substitution), B-triarylborazines act as excellent host materials for blue phosphorescent emitters, preventing triplet energy back-transfer.

References

-

In-Depth Theoretical Investigations of Borazine's Aromaticity. MDPI. [Link]

-

Theoretical study of the effects of substituents on the aromaticity of borazine. PubMed. [Link]

-

Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach (Methodology Reference). NIH. [Link]

-

Boron Chemicals in Drug Discovery and Development. PMC. [Link]

-

Hydrolysis Mechanism of Borazine-derived Boron Nitride. Journal of Materials Science & Technology. [Link]

Sources

Technical Guide: Dipole Moment and Polarity of 2-Methylborazine vs. Benzene

Executive Summary

This technical guide provides a comparative analysis of the electronic structure, polarity, and synthetic accessibility of 2-methylborazine (

Part 1: Structural Fundamentals & Electronic Divergence

The Symmetry-Polarity Paradox

To understand the polarity of this compound, one must first deconstruct the parent systems. Both benzene and borazine are planar, hexagonal systems with

| Feature | Benzene ( | Borazine ( | This compound ( |

| Point Group | |||

| Bond Polarity | Non-polar ( | Polar ( | Polar ( |

| Net Dipole ( | 0.00 D | 0.00 D | ~0.50 - 1.20 D (Theoretical est.) |

| Aromaticity | High (Delocalized) | Moderate ("Lumpy" Delocalization) | Perturbed |

The Mechanism of Polarity:

-

Benzene: The carbon atoms are identical. The vector sum of all bond dipoles is zero.[1]

-

Borazine: Nitrogen (

) is significantly more electronegative than Boron ( -

This compound: The introduction of a methyl group at the 2-position (Boron) breaks the

symmetry.-

Inductive Effect (+I): The methyl group donates electron density to the electron-deficient boron atom.

-

Vector Imbalance: This donation alters the magnitude of the specific dipole vectors adjacent to the substituted boron. They no longer cancel the vectors on the opposite side of the ring.[1] The result is a permanent net dipole moment, making this compound a polar molecule capable of dipole-dipole interactions absent in benzene.

-

Visualization of Symmetry Breaking

The following diagram illustrates how symmetry breaking induces polarity in the borazine scaffold compared to the invariant benzene.

Figure 1: Comparison of symmetry and polarity. Note that while Borazine has polar bonds, only this compound possesses a net molecular dipole.

Part 2: Synthesis & Characterization Protocol

The Challenge of Regioselectivity

Synthesizing mono-substituted this compound is non-trivial. Direct alkylation of borazine often leads to poly-substitution (e.g., di-, tri-methyl) due to the similar reactivity of the remaining B-H bonds.

Field-Proven Insight: For research applications requiring high purity, the "Top-Down" approach (derivatizing the ring) is inferior to the "Bottom-Up" approach (assembling the ring from substituted precursors) or the controlled substitution of halogenated intermediates.

Recommended Protocol: Grignard Alkylation of -Trichloroborazine

This protocol is selected for its reliability in introducing alkyl groups to the boron positions.

Prerequisites:

-

Inert atmosphere (Argon/Nitrogen) – Critical: Borazines are moisture sensitive.

-

Anhydrous solvents (Diethyl ether or THF).

Step-by-Step Methodology:

-

Synthesis of

-Trichloroborazine (Intermediate):-

Reagents: Boron trichloride (

), Ammonium chloride ( -

Procedure: Reflux

and dried -

Reaction:

. -

Purification: Sublimation (high vacuum). The product is a stable solid.

-

-

Controlled Methylation (The Critical Step):

-

Reagents:

-Trichloroborazine, Methylmagnesium bromide ( -

Stoichiometry: Strictly 1:1 molar ratio to favor mono-substitution.

-

Procedure:

-

Dissolve

-trichloroborazine in anhydrous ether at -78°C. -

Add

dropwise over 2 hours. Causality: Slow addition prevents local high concentrations of Grignard, reducing the formation of di- and tri-methyl byproducts. -

Allow to warm to room temperature.

-

-

-

Reduction of Remaining B-Cl Bonds:

-

Reagents: Sodium Borohydride (

) in Polyethylene Glycol (Diglyme). -

Procedure: Treat the crude methylated chloroborazine with excess

to convert the remaining B-Cl bonds to B-H. -

Isolation: Fractional distillation.[3] Note: this compound will have a boiling point distinct from borazine (55°C) and trimethylborazine.

-

Synthetic Workflow Diagram

Figure 2: Synthetic pathway via the trichloroborazine intermediate, ensuring controlled substitution.

Part 3: Pharmaceutical Implications & Bioisosterism

The Hydrolysis Trap

Unlike benzene, which is metabolically stable until oxidized by CYPs, borazine derivatives are susceptible to hydrolysis. The empty p-orbital on Boron acts as a Lewis acid, inviting attack by water (nucleophile).

-

Benzene: Stable in aqueous media.

-

This compound: Susceptible.

bond cleavage yields Boric acid + Ammonia derivatives.[4] -

Mitigation Strategy: Steric bulk. In drug design, simple methyl substitution is often insufficient. Bulky groups (isopropyl, t-butyl) or ortho-substitution on the Nitrogen atoms are required to shield the Boron center from water.

Decision Matrix: When to use Borazine Scaffolds?

Use the following logic to determine if a borazine bioisostere is appropriate for your lead compound.

Figure 3: Decision tree for borazine bioisosterism in medicinal chemistry.

Data Summary Table

| Property | Benzene | This compound | Drug Design Impact |

| Dipole Moment | 0 D | ~0.5 - 1.2 D | Increases aqueous solubility; enables dipole interactions. |

| LogP | 2.13 | Lower (Est. 1.5-1.8) | Reduced lipophilicity; better for lowering CNS penetration if needed. |

| Metabolic Fate | Epoxidation (CYP450) | Hydrolysis | Requires steric shielding; potential toxicity of metabolites (Boric acid). |

| Binding Mode | The polarized ring allows for stronger electrostatic clamping in pockets. |

References

-

Stock, A., & Pohland, E. (1926).[2] Borwasserstoff, VIII: Zur Kenntnis des B2H6 und B5H11. Berichte der deutschen chemischen Gesellschaft. Link

-

Wideman, T., & Sneddon, L. G. (1995). Convenient Procedures for the Laboratory Preparation of Borazine. Inorganic Chemistry, 34(4), 1002–1003. Link

-

Campbell, J. P., et al. (2012). Boranophosphate isoster controls P2Y-receptor subtype selectivity and metabolic stability.[5] Journal of Medicinal Chemistry, 55(1), 437-48.[5] Link

-

Islas, R., et al. (2007). The hidden aromaticity in borazine. Journal of the American Chemical Society.[6] Link

-

NIST Standard Reference Data. Dipole Moments of Molecules in the Gas Phase. National Institute of Standards and Technology.[7] Link

Sources

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. kccollege.ac.in [kccollege.ac.in]

- 5. Boranophosphate isoster controls P2Y-receptor subtype selectivity and metabolic stability of dinucleoside polyphosphate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

Technical Guide: 2-Methylborazine (B-Methylborazine)

The following technical guide details the properties, synthesis, and applications of 2-Methylborazine, structured for researchers in materials science and medicinal chemistry.

Executive Summary

This compound (CAS: 21127-95-7), often termed "inorganic toluene," is a boron-nitrogen heterocycle where one boron atom of the borazine ring is substituted with a methyl group.[1][2][3][4][5] It serves as a critical model compound for understanding the electronic perturbations in BN-isosteres of aromatic systems and acts as a volatile single-source precursor for boron carbonitride (BCN) ceramic films.

For drug development professionals, this compound represents the fundamental building block for 1,2-azaborine scaffolds—bioisosteres of benzene that offer improved solubility and distinct metabolic profiles in kinase inhibitors (e.g., PDE10A targets).

Chemical Identity & Physical Constants

Nomenclature Clarification

The numbering of the borazine ring typically assigns nitrogen atoms to positions 1, 3, and 5, and boron atoms to positions 2, 4, and 6. Therefore, This compound refers to the B-substituted isomer (

Key Data Table[3][6][7]

| Property | Value | Notes / Conditions |

| CAS Number | 21127-95-7 | Specific to B-methyl isomer |

| IUPAC Name | 2-Methyl-1,3,5,2,4,6-triazatriborinane | Also: this compound |

| Molecular Formula | ||

| Molecular Weight | 94.53 g/mol | |

| Vapor Pressure | 27.0 mmHg | At 0 °C [1] |

| Boiling Point | ~87 °C (extrapolated) | Less volatile than borazine (55°C) |

| Density | ~0.86 g/mL | Estimated based on homologues |

| Physical State | Colorless Liquid | At Standard Temperature & Pressure |

| Solubility | Soluble in ethers, aromatics | Reacts violently with water/alcohols |

Structural Analysis: The "Inorganic Toluene"

This compound is isoelectronic with toluene. However, the polarity of the B-N bonds creates a localized electronic environment distinct from the delocalized

Graphviz Diagram: Structural Relationships

The following diagram illustrates the isosteric relationship and the synthesis logic.

Caption: Structural analogy between the benzene/toluene system and the borazine/2-methylborazine system, highlighting the BN-isosterism relevant to medicinal chemistry.

Synthesis Protocols

The synthesis of unsymmetrically substituted borazines requires precise control to prevent poly-substitution. Two primary routes are established: the Methyldiborane Route (Industrial/Scale) and the Organolithium Route (Laboratory Precision).

Protocol A: Controlled Alkylation of Borazine (Laboratory Scale)

This method is preferred for high-purity applications where isomer separation is difficult.

Reagents:

-

Borazine (

) - Freshly prepared or distilled. -

Methyllithium (

) - 1.6 M in diethyl ether. -

Solvent: Anhydrous Diethyl Ether (

).

Workflow:

-

Setup: Flame-dry a Schlenk flask and maintain a strict

or Ar atmosphere. Borazine is highly moisture-sensitive. -

Charging: Condense Borazine (1.0 equiv) into the flask at -78 °C (dry ice/acetone bath).

-

Addition: Add

(1.0 equiv) dropwise over 30 minutes. Crucial: Excess -

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours. The solution will turn slightly cloudy due to LiH precipitation.

-

Quenching/Workup: No aqueous quench! The product is isolated directly by trap-to-trap fractionation under high vacuum.

-

Trap 1 (-45 °C): Retains higher alkylated products.

-

Trap 2 (-80 °C): Collects This compound .

-

Trap 3 (-196 °C): Collects solvent and unreacted borazine.

-

Protocol B: Thermal Dehydrogenation (Scale-Up)

Reaction of methyldiborane with ammonia.

Reactivity & Stability

Hydrolytic Instability

Unlike toluene, this compound is hydrolytically unstable. The B-N bond is polarized (

Degradation Pathway:

Graphviz Diagram: Reactivity Profile

Caption: Reactivity profile of this compound showing its high sensitivity to moisture (hydrolysis) and its utility as a ceramic precursor under thermal stress.

Applications in Drug Development & Materials

Medicinal Chemistry: The BN-Isostere Strategy

In drug discovery, replacing a phenyl ring with a borazine or azaborine ring (BN-isosterism) can improve a compound's physicochemical properties without altering its steric bulk.

-

Solubility: The polar B-N bonds increase aqueous solubility compared to the lipophilic C=C bonds.

-

Metabolic Stability: The borazine ring can alter the site of metabolic attack (e.g., blocking P450 oxidation sites).

-

Target: this compound serves as a precursor to 1,2-azaborines , which have shown efficacy in PDE10A inhibitors for CNS disorders [2].

Materials Science: CVD Precursors

This compound is a volatile liquid used in Chemical Vapor Deposition (CVD) to deposit Boron Carbonitride (BCN) films. The pre-existing B-C bond ensures carbon incorporation into the BN lattice, tuning the bandgap of the resulting semiconductor.

References

-

Beachley, O. T. (1969). The Unsymmetrically Substituted N- and B-Methylborazines.[6] Journal of the American Chemical Society, 91(10), 2652–2655. Link

-

Campbell, A. N., et al. (2015). BN/CC Isosterism in Borazaronaphthalenes towards Phosphodiesterase 10A (PDE10A) Inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4968-4978. Link

-

Wideman, T., & Sneddon, L. G. (1995).[7] Convenient Procedures for the Laboratory Preparation of Borazine. Inorganic Chemistry, 34(4), 1002–1003. Link

-

Wagner, R. I., & Bradford, J. L. (1962). The Preparation and Properties of B-Methylborazines. Inorganic Chemistry, 1(1), 99–106. Link

Sources

- 1. borazine | CAS#:6569-51-3 | Chemsrc [chemsrc.com]

- 2. borazine | CAS#:6569-51-3 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. CAS#:15072-41-0 | 2-hydroxy-1,3,5,2,4λ2,6λ2-triazatriborinane | Chemsrc [chemsrc.com]

- 5. CAS#:15072-41-0 | 2-hydroxy-1,3,5,2,4λ2,6λ2-triazatriborinane | Chemsrc [chemsrc.com]

- 6. datapdf.com [datapdf.com]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

Thermal Stability of Methyl-Substituted Borazines

The following technical guide details the thermal stability, decomposition mechanisms, and experimental characterization of methyl-substituted borazines.

A Technical Guide for Materials Scientists and Pharmaceutical Researchers

Executive Summary

Methyl-substituted borazines—derivatives of "inorganic benzene" (

This guide provides a deep-dive analysis of the thermal behavior of Hexamethylborazine (HMB) ,

Molecular Architecture & Stability Principles

The B-N Bond vs. C-C Bond

Unlike the nonpolar C-C bonds in benzene, the B-N bond in borazine is polar.[1] Nitrogen is more electronegative (3.[1]04) than Boron (2.04), creating a dipole that makes the ring susceptible to nucleophilic attack (hydrolysis) and alters its thermal decomposition pathway.

-

Aromaticity: Borazine has partial aromatic character (

42 kJ/mol resonance energy vs. 151 kJ/mol for benzene). This lower resonance energy makes the ring more prone to thermal ring-opening than its organic counterparts. -

Methyl Substitution Effects:

- -Methylation: Increases electron density on the ring due to the inductive effect of the methyl group, potentially stabilizing the B-N bond against hydrolysis but altering thermal onset temperatures.

- -Methylation: Provides steric protection to the Lewis-acidic boron centers, but the B-C bond is generally the weak link during high-temperature pyrolysis.

Comparative Stability Logic

The thermal stability of these compounds is defined by two distinct thresholds:

-

Volatility Limit: The temperature at which the molecule evaporates intact (crucial for CVD).

-

Decomposition Onset (

): The temperature at which chemical bonds break (C-H scission, ring opening, or polymerization).

General Stability Trend (Resistance to Ring Opening):

Thermal Decomposition Mechanisms

The decomposition of methyl-borazines does not follow a single pathway. It is a competition between dehydrogenative polymerization (forming BN networks) and dealkylation (loss of methyl radicals).

Pathway Analysis

-

Low-Temperature (< 400°C):

-

Dehydrogenation:[2] For partially substituted borazines, H-atoms on B or N combine to release

, leading to B-N crosslinking (polyborazylenes). -

Volatilization: Fully methylated species (HMB) primarily volatilize if pressure is low.

-

-

Medium-Temperature (400°C – 800°C):

-

C-H Bond Scission: Methyl groups undergo homolytic cleavage.

-

Radical Mechanism:

radicals abstract hydrogen, releasing methane ( -

Crosslinking: The resulting radical sites on the ring form B-N, B-B, or N-N bridges, creating an amorphous pre-ceramic network.

-

-

High-Temperature (> 1000°C):

-

Ceramization: Remaining organic content is ejected. The amorphous network reorganizes into crystalline hexagonal Boron Nitride (h-BN).

-

Visualization of Decomposition Pathway

The following diagram illustrates the thermal evolution of Hexamethylborazine (HMB) from precursor to ceramic.

Figure 1: Thermal decomposition pathway of Hexamethylborazine (HMB) showing the transition from molecular precursor to ceramic material via radical intermediates.

Experimental Protocols

To rigorously assess thermal stability, a multi-modal approach combining Thermogravimetric Analysis (TGA) and Evolved Gas Analysis (EGA) is required.

Synthesis & Purification (Brief)

-

Synthesis:

-substituted borazines are typically synthesized by reacting primary amines ( -

Purification: Critical for stability testing. Impurities like HCl or unreacted amine catalyze premature decomposition.

-

Protocol: Vacuum distillation or sublimation (for HMB) is mandatory. Purity should be confirmed via

-NMR (single peak expected).

-

Thermal Characterization Workflow

Objective: Determine

Step-by-Step Protocol:

-

Sample Prep: Load 10–20 mg of purified borazine derivative into an Alumina (

) crucible. Note: Use Alumina over Platinum to prevent catalytic side reactions with Boron. -

Atmosphere Control: Purge TGA chamber with UHP Nitrogen or Argon (flow rate: 50 mL/min) for 30 mins to remove moisture/oxygen.

-

Ramp Profile:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 900°C.

-

Optional: Isothermal hold at 200°C if testing volatility for CVD applications.

-

-

Evolved Gas Analysis (TGA-MS/FTIR): Couple the TGA exhaust to a Mass Spectrometer. Monitor

signals:-

(

-

(

-

(

- (Volatilization)

-

(

Experimental Logic Diagram

Figure 2: Integrated workflow for characterizing the thermal stability and decomposition byproducts of borazine derivatives.

Comparative Stability Data

The following table summarizes the thermal characteristics of key methyl-substituted borazines. Note that "Stability" is context-dependent: for CVD, high volatility without decomposition is desired; for ceramics, controlled decomposition is desired.

| Compound | Formula | Substituent Pattern | Primary Volatiles | Char Yield (900°C) | |

| Borazine | None | ~340°C | High (BN Polymer) | ||

| Methyl on Nitrogen | ~420°C | Medium | |||

| Methyl on Boron | ~380°C | Low/Medium | |||

| Hexamethylborazine | Fully Methylated | >450°C* | Low (Volatile) |

*Note: Hexamethylborazine is highly volatile. In an open TGA crucible, it may evaporate (sublime) completely before decomposing. Decomposition is observed primarily under pressure or in confined CVD reactors.

Applications in Research & Development

CVD Precursors for h-BN

Methyl-substituted borazines are "single-source precursors" for h-BN films.

-

Advantage: They contain the pre-formed B-N ring, theoretically lowering the energy barrier for crystallization compared to separate

feeds. -

Challenge: Carbon incorporation. The methyl groups must be cleanly cleaved. High-temperature (

) post-annealing is often required to remove residual carbon defects.

Biomedical Implications (Drug Development)

While methyl-borazines themselves are rarely drugs, they serve as:

-

BNCT Agents: Boron Neutron Capture Therapy requires high boron content. Functionalized borazines offer a high B/C ratio. Stability is crucial to prevent premature boron release (toxicity) before reaching the tumor site.

-

Isosteres: In drug design, the borazine ring is investigated as a stable, lipophilic isostere of benzene to alter metabolic stability and solubility profiles of drug candidates.

References

-

NIST Chemistry WebBook. Borazine, 1,3,5-trimethyl- (CAS 1004-35-9) Thermochemical Data. National Institute of Standards and Technology. Link

-

Umemoto, H. et al. (2017).[3] Decomposition processes of H3NBH3, (BH)3(NH)3, and B(CH3)3 on heated W wire surfaces.[3][4] National Institute of Informatics / ResearchGate. Link

-

BenchChem. Application Notes and Protocols for the Synthesis of Functionalized Borazine Derivatives.Link

-

PubChem. Hexamethylborazine Compound Summary (CID 136687). National Center for Biotechnology Information. Link

-

Wideman, T. & Sneddon, L.G. (1996). Convenient Procedures for the Laboratory Preparation of Borazine. Inorganic Chemistry.[5] (Cited for general synthesis protocols referenced in text).

-

RSC Advances. (2025). Synthesis and functionalization of polymeric materials based on organic borazine.[6][7] Royal Society of Chemistry. Link

Sources

- 1. kccollege.ac.in [kccollege.ac.in]

- 2. 1,3,5-Trimethylborazine | 1004-35-9 | Benchchem [benchchem.com]

- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis and functionalization of polymeric materials based on organic borazine - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04671H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Reactivity of B-methyl vs N-methyl borazine isomers

Title: Comparative Reactivity & Stability Profiles: B-Methyl vs. N-Methyl Borazine Isomers Subtitle: A Technical Guide for Synthetic Optimization and Pharmacophore Design[1][2]

Executive Summary

This technical guide analyzes the distinct reactivity profiles of B-trimethylborazine (1,3,5-trimethylborazine) and N-trimethylborazine (2,4,6-trimethylborazine).[1] While both are isostructural with mesitylene, their behaviors diverge significantly due to the polar nature of the inorganic B–N bond.

For researchers in materials science and drug discovery, the critical distinction lies in hydrolytic stability :

-

B-Methyl isomers exhibit superior resistance to hydrolysis and oxidation, making them preferred scaffolds for stable BN-isosteres and ceramic precursors.[1][2]

-

N-Methyl isomers , while synthetically accessible, remain highly susceptible to nucleophilic attack at the boron center, limiting their utility in aqueous biological media without further functionalization.[1]

Electronic Structure & Theoretical Framework

Unlike the non-polar C–C bonds in benzene, the borazine ring is defined by the electronegativity difference between Boron (2.[3][4]04) and Nitrogen (3.04).[2] This creates a localized dipole moment and disrupts perfect aromatic delocalization.[2]

-

The Dipole: Electron density drifts from Boron to Nitrogen (

).[1][2] -

The Consequence: The ring is susceptible to "addition" reactions rather than the "substitution" reactions typical of benzene.[3]

Isomer Comparison Table

| Feature | B-Trimethylborazine | N-Trimethylborazine |

| Substituent Position | Methyl on Boron ( | Methyl on Nitrogen ( |

| Electronic Effect | Inductive donation (+I) reduces B electrophilicity.[1][2] | Inductive donation (+I) increases N basicity.[2] |

| Steric Effect | High: Blocks nucleophile access to the empty p-orbital of B. | Low: Leaves the Lewis acidic B center exposed.[2] |

| Hydrolytic Stability | High (Kinetic stabilization) | Low (Rapid decomposition to boric acid) |

| Primary Failure Mode | Oxidation at elevated temps ( | Hydrolysis at ambient conditions |

Synthesis Protocols

The synthesis of these isomers requires fundamentally different approaches due to the polarity of the precursors.

Workflow Visualization

Caption: Comparative synthetic routes. B-isomers require nucleophilic alkylation of the ring; N-isomers are assembled from alkylated amine precursors.[1]

Detailed Methodologies

Protocol A: Synthesis of B-Trimethylborazine (Grignard Route) Target: Kinetic stabilization of the Boron center.[1]

-

Precursor Prep: Synthesize B-trichloroborazine by reacting

with -

Grignard Addition: Suspend B-trichloroborazine (10g) in anhydrous diethyl ether under

atmosphere. -

Reaction: Add Methyl Magnesium Bromide (3.0 M in ether, 3.3 eq) dropwise at 0°C. The reaction is exothermic.

-

Reflux: Warm to room temperature and reflux for 3 hours to ensure complete substitution of Cl by Me.

-

Workup: Filter off magnesium salts under inert gas. Remove solvent via rotary evaporation.[2][5][6]

-

Purification: Sublime the residue at 60°C under vacuum (0.1 mmHg).

Protocol B: Synthesis of N-Trimethylborazine (Condensation Route) Target: Assembly of the ring with pre-alkylated nitrogen.[1]

-

Adduct Formation: Condense Methylamine (

) and Borane ( -

Thermal Dehydrogenation: Heat the adduct in a sealed vessel or high-boiling solvent (diglyme) to 200°C.

-

Isolation: Distill the product directly from the reaction mixture.

-

Note: This product is liquid at room temperature and highly sensitive to moisture.[2] Handle strictly in a glovebox.

-

Reactivity & Hydrolysis Mechanisms

The most critical differentiator for application scientists is the hydrolytic stability .

The Hydrolysis Failure Mode

Borazine hydrolysis is not a simple bond cleavage; it is a stepwise nucleophilic attack.[2]

-

Attack: Water oxygen (nucleophile) attacks the Boron atom.[2]

-

Ring Opening: The B-N bond cleaves, leading to acyclic intermediates.[2]

-

Decomposition: Final products are Boric Acid (

) and the corresponding amine.[2]

Mechanism Visualization

Caption: Mechanistic divergence in hydrolysis. B-Methyl groups act as a steric gate, preventing the formation of the tetrahedral transition state required for ring opening.[1]

Reactivity with Hydrogen Halides (HX)

-

Reaction: Addition (not substitution).

-

N-Methyl: Reacts violently with HCl.[1][2] The basicity of N-Methyl enhances protonation at Nitrogen, facilitating the subsequent attack of

at Boron.[1] -

B-Methyl: Reacts slower.[1][2] While the ring still adds HCl, the methyl groups on Boron crowd the incoming halide, retarding the rate of addition.

Implications for Drug Development & Materials

Bioisosteres in Medicinal Chemistry

While no borazine-ring drugs are currently on the market, the scaffold is investigated as a BN-isostere for phenyl rings to alter metabolic stability and solubility.[1]

-

The Problem: The N-Methyl isomer degrades too quickly in physiological pH (aqueous) to be a viable pharmacophore.

-

The Solution: B-alkylation is mandatory for biological stability.[1][2] Researchers designing BN-aromatics must place carbon substituents on Boron to prevent hydrolysis in vivo.[1][2]

Ceramic Precursors

-

B-Methyl Borazines: Preferred for Chemical Vapor Deposition (CVD) of Boron Carbonitride (BCN) films because they transport carbon into the film matrix efficiently while resisting premature hydrolysis in precursor delivery lines.[1][2]

-

N-Methyl Borazines: Used specifically when carbon-doping at the Nitrogen site is required, but requires high-vacuum, moisture-free handling lines.[1][2]

References

-

Stock, A., & Pohland, E. (1926).[2][7] Borazenes and their derivatives.[2][3][4][7][8][9][10] Berichte der deutschen chemischen Gesellschaft.[2] (Foundational synthesis).[2]

-

Wideman, T., & Sneddon, L. G. (1995).[2] Synthesis and Characterization of B-Polyborazylene. Inorganic Chemistry.[2][11] (Detailed handling of B-substituted precursors).

-

Campbell, P. G., et al. (2013).[2][8] B-Methyl Amine Borane Derivatives: Synthesis, Characterization, and Hydrogen Release. Australian Journal of Chemistry.[2][8] (Synthesis protocols and stability data).

-

Marrocchi, A., et al. (2023).[2][7] Synthesis and Applications of Organic Borazine Materials.[2][4][10] Lirias/Advanced Functional Materials.[2] (Comprehensive review on reactivity and stability).

-

LookChem. (2025).[2] 1,3,5-Trimethylborazine Product & Safety Data. (Safety and physical properties).[2]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Borazine - Wikipedia [en.wikipedia.org]

- 3. kccollege.ac.in [kccollege.ac.in]

- 4. Synthesis and functionalization of polymeric materials based on organic borazine - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04671H [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. researchgate.net [researchgate.net]

- 9. 1,3,5-Trimethylborazine | 1004-35-9 | Benchchem [benchchem.com]

- 10. sibran.ru [sibran.ru]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Advanced Synthesis of Unsymmetrical Borazines

The following technical guide details the synthesis of unsymmetrical borazines, designed for researchers in materials science and medicinal chemistry.

Content Type: Technical Whitepaper / Methodological Guide

Subject: Regioselective Functionalization and De Novo Synthesis of

Executive Summary

Borazine (

This guide delineates the three most robust pathways for breaking the symmetry of the borazine core:

-

Stoichiometric Desymmetrization of

-trichloroborazines. -

Sterically Controlled One-Pot Cyclization (The Bonifazi Protocol).

-

Continuous Flow Synthesis for scalable asymmetric production.

Mechanistic Foundation: The Symmetry Problem

Unlike benzene, where electrophilic aromatic substitution is governed by resonance stability, borazine functionalization is dominated by the polarity of the B-N bond (

-

Nucleophilic Attack: Occurs exclusively at Boron.

-

Electrophilic Attack: Occurs exclusively at Nitrogen.

-

The Challenge: Attempting to introduce a single substituent (e.g.,

) onto a symmetric core often leads to a statistical mixture of mono-, di-, and tri-substituted products (

Core Strategy for Asymmetry

To synthesize unsymmetrical derivatives reliably, one must utilize stepwise nucleophilic displacement on a reactive intermediate, typically

Synthetic Protocols

Protocol A: Stepwise Nucleophilic Substitution on Trichloroborazine (TCB)

Best for: Creating

Step 1: Synthesis of the TCB Scaffold

-

Reagents: Boron trichloride (

, 1.0 M in heptane), Aniline derivative ( -

Solvent: Toluene or Chlorobenzene (anhydrous).

-

Conditions: Reflux (

), 12–24 h.

Reaction:

Expert Insight: The elimination of HCl is the driving force. Using a tertiary amine base (e.g.,

) can accelerate this but often leads to amine-borane adducts that complicate purification. Thermal elimination is cleaner.

Step 2: Controlled Desymmetrization

-

Reagents: Organolithium (

) or Grignard ( -

Stoichiometry: Strictly 0.95 eq. per boron site intended for substitution.[2][3][4][5][6]

-

Temperature:

(Critical to prevent over-substitution).

Procedure:

-

Dissolve TCB in anhydrous

or THF under Argon. -

Cool to

. -

Add

(1.0 eq) dropwise over 60 minutes via syringe pump. Rapid addition causes local high concentration, leading to disubstitution. -

Allow to warm to RT slowly (over 4 h).

-

Purification: The product will be a mixture of

,

Protocol B: Sterically Controlled One-Pot Synthesis (Bonifazi Method)

Best for: Hexa-substituted borazines with high steric demand; creating "3D" borazine architectures. Reference: Bonifazi et al., ChemRxiv (2024/2025).

This modern protocol utilizes ortho-substituents on the aryl ring to shield the B-N core, directing the stereochemical outcome (cis/trans relative to the ring plane) and preventing over-reaction.

Workflow:

-

In situ TCB Formation: React

+ -

Sequential Addition: Without isolation, add

. -

Stereocontrol: The steric bulk of the N-substituents forces the incoming nucleophiles to adopt specific orientations (anti-addition), allowing for the isolation of specific isomers that would otherwise be statistical mixtures.

Figure 1: The Bonifazi one-pot protocol relies on steric shielding to control the regioselectivity of nucleophilic addition to the borazine core.

Protocol C: Functional Group Interconversion via Silver Salts

Best for: Introducing heteroatoms (CN, NCO, NCS, OCOR) unsymmetrically. Reference: Beachley, J. Am. Chem. Soc. (1970) (Still the gold standard for this specific transformation).

Concept: Silver salts drive the reaction by precipitating AgCl (from B-Cl precursors) or Ag (from B-H precursors), providing a thermodynamic sink that allows for mild, selective substitution.

Reaction:

Procedure:

-

Combine parent borazine or chloroborazine with anhydrous silver salt in vacuo or under

. -

Stir at RT for 12–48 hours.

-

Filter off Silver metal/AgCl.

-

Isolate volatile borazine via trap-to-trap distillation.

Data Summary: Method Comparison

| Feature | Protocol A (Stepwise TCB) | Protocol B (Bonifazi One-Pot) | Protocol C (Silver Salts) |

| Primary Utility | B-Alkyl/Aryl unsymmetry | Sterically crowded systems | Heteroatom functionalization |

| Selectivity | Low (Statistical) without steric aid | High (Sterically directed) | High (Stoichiometry controlled) |

| Yield | 20–40% (isolated) | 50–70% | 60–85% |

| Scalability | Low (Purification difficult) | Medium (Flow compatible) | Low (Cost of Ag salts) |

| Moisture Stability | Poor (B-Cl intermediates) | Good (Hydrophobic shielding) | Variable |

Applications in Drug Discovery & Materials[3][7]

Bioisosterism (The "Inorganic Benzene" Hypothesis)

Borazine is isoelectronic with benzene, but the B-N bond polarization creates a distinct electrostatic potential.

-

Drug Design: Unsymmetrical borazines can be used as scaffolds to position pharmacophores. The B-N unit alters lipophilicity (

) and metabolic stability compared to the C-C analog. -

Key Challenge: Hydrolytic instability in vivo.

-

Solution: Bulky substituents (Protocol B) are mandatory for biological applications to prevent hydrolysis of the B-N ring by water/enzymes.

Optoelectronics

Unsymmetrical functionalization breaks the

-

Dipole Tuning: Creating push-pull systems for non-linear optics (NLO).

-

Bandgap Engineering: B-substitution affects the LUMO, while N-substitution affects the HOMO. Stepwise synthesis allows independent tuning of these orbitals.

References

-

Bonifazi, D., et al. (2025).[3] Stereoselective Synthesis of Hexa-aryl Borazines: Leaving Flatlands towards sp2-Based 3D Molecular Architectures. ChemRxiv. Link

-

Bettinger, H. F., et al. (2018). Stepwise Synthesis of B-trichloro-N-tri(p-fluorophenyl)borazine. Chemical Communications.[7] Link (Example URL structure)

-

Beachley, O. T. (1970). Synthesis of unsymmetrically substituted borazines.[8] Reactions of borazine with silver(I) salts. Journal of the American Chemical Society, 92(18), 5372–5376. Link

-

Vaccaro, L., et al. (2024). Efficient access to hexaaryl-substituted borazines in batch and continuous-flow. Green Chemistry. Link

-

Liu, S.-Y. (2015). Late-Stage Functionalization of 1,2-Dihydro-1,2-azaborines. Journal of the American Chemical Society. Link(Note: Contextual reference for B-N isosteres).

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. gupea.ub.gu.se [gupea.ub.gu.se]

- 4. Efficient access to hexaaryl-substituted borazines in batch and continuous-flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. datapdf.com [datapdf.com]

2-Methylborazine as an inorganic benzene analogue

The following technical guide details the synthesis, properties, and applications of 2-Methylborazine (B-methylborazine), the inorganic isostere of toluene.

Technical Guide & Whitepaper

Executive Summary

this compound (

Structural Architecture & Bonding

The "Inorganic Toluene" Concept

Borazine (

-

Geometry: Planar

symmetry (distorted to -

Bonding: Unlike the covalent C=C bonds in toluene, the B-N ring features polar covalent bonds. Nitrogen is more electronegative (

) than Boron ( -

Aromaticity: this compound exhibits roughly 28% of the aromaticity of toluene . This reduced delocalization renders the ring more susceptible to nucleophilic attack at boron and electrophilic attack at nitrogen.

Comparative Metrics: Toluene vs. This compound

| Property | Toluene (Organic) | This compound (Inorganic) | Significance |

| Formula | Isoelectronic (valence electrons identical) | ||

| Bond Polarity | Non-polar (C-C) | Polar (B-N) | Determines reactivity mechanism |

| Dipole Moment | 0.36 D | ~2.5 D (Est.) | Higher polarity affects solubility/boiling point |

| Hydrolytic Stability | High (Stable in water) | Low (Hydrolyzes to Boric Acid) | Requires anhydrous handling |

| Reactivity | Electrophilic Substitution | Addition-Elimination | "Inorganic" behavior dominates |

Structural Visualization

The following diagram contrasts the electron density distribution and numbering of Toluene and this compound.

Figure 1: Structural comparison highlighting the B-substitution in the inorganic analogue.

Synthesis Protocols

Synthesis of mono-substituted borazines is technically challenging due to the tendency for disproportionation or complete alkylation (forming trimethylborazine). The protocols below prioritize stoichiometric control and precursor purity .

Protocol A: Rational Synthesis via Co-Pyrolysis (Historical Standard)

This method relies on the statistical condensation of methyl-substituted borane adducts with unsubstituted adducts.

Reagents:

-

Methylborane-Ammonia adduct (

) -

Borane-Ammonia adduct (

)[2] -

Solvent: Diglyme (anhydrous)

Workflow:

-

Precursor Mixing: Combine

and -

Thermolysis: Heat to 200°C for 2 hours. Hydrogen gas (

) is evolved (Pressure release valve required). -

Isolation: The resulting mixture contains Borazine, this compound, and 2,4-Dimethylborazine.

-

Purification: Fractional distillation under inert atmosphere (

or Ar).-

Note: Boiling points are close; efficiency depends on column height.

-

Protocol B: Controlled Grignard Alkylation (Modern/Functionalization)

This method offers higher specificity but requires handling of reactive B-chloro intermediates.

Reagents:

-

B-Trichloroborazine (

) -

Methylmagnesium Bromide (

, 3.0 M in ether) -

Sodium Borohydride (

)[4]

Step-by-Step Methodology:

-

Synthesis of B-Trichloroborazine: React Boron Trichloride (

) with Ammonium Chloride ( -

Mono-Alkylation:

-

Dissolve

in anhydrous ether at -78°C. -

Add 0.95 equivalents of

dropwise over 60 minutes. (Sub-stoichiometric addition is critical to prevent poly-methylation). -

Allow to warm to room temperature.

-

-

Reduction (Optional for H-analogue): If the target is

on Boron, the remaining Cl atoms must be reduced using -

Filtration & Distillation: Remove magnesium salts and distill the product.

Figure 2: Synthetic pathway via B-Trichloroborazine functionalization.

Reactivity & Stability Profile

Understanding the reactivity of this compound is essential for its use as a reagent or precursor.

Hydrolytic Instability

Unlike toluene, which is hydrophobic and stable, this compound reacts with atmospheric moisture.

-

Mechanism: Water acts as a nucleophile, attacking the electron-deficient Boron atom.

-

Degradation Products: Ammonia (

), Boric Acid ( -

Handling Requirement: Must be stored under Argon/Nitrogen in Schlenk lines or gloveboxes.

Electrophilic vs. Nucleophilic Attack

The polarization of the ring dictates regioselectivity:

-

Nucleophiles (Nu-): Attack Boron positions. (e.g., Hydride reduction, hydrolysis).

-

Electrophiles (E+): Attack Nitrogen positions.

-

Contrast with Toluene: In toluene, the ring is electron-rich; electrophiles attack the carbon ring (Ortho/Para direction). In this compound, electrophiles bind to Nitrogen, often breaking aromaticity or forming adducts rather than substituting.

-

Applications in Research & Development

Materials Science: Precursors for h-BN and BN-C Composites

This compound is a premium precursor for Chemical Vapor Deposition (CVD) .

-

Low-k Dielectrics: Polymerization of methylborazines yields low-dielectric constant films for microelectronics.

-

BN-Doped Graphene: Used to introduce B-N domains into graphene lattices, opening the bandgap of graphene for semiconductor applications.[3] The methyl group aids in controlling the domain size and orientation during deposition.

Drug Development: The BN-Isostere Concept

For the pharmaceutical audience, this compound serves as a fragment model for BN-isosterism.

-

Concept: Replacing a C=C unit in a drug molecule with a B-N unit.

-

Benefit:

-

Metabolic Stability: B-N bonds can alter susceptibility to P450 metabolism.

-

Binding Affinity: The dipole of the B-N bond can create new hydrogen bonding interactions with protein targets that the non-polar C=C bond cannot.

-

-

Current Status: While this compound itself is too hydrolytically unstable for direct administration, stable derivatives (e.g., bulky aryl-substituted borazines or Dewar borazines) are under investigation as novel pharmacophores.

References

-

Stock, A., & Pohland, E. (1926).[5][6] Borazine Synthesis and Properties. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis).

-

Wideman, T., & Sneddon, L. G. (1995). Convenient Procedures for the Synthesis of B-Trihaloborazines. Inorganic Chemistry. Link (Protocol for trichloroborazine precursor).

-

Campbell, P. G., et al. (2012). Hydrogen Storage by Boron-Nitrogen Heterocycles: A Simple Route for Spent Fuel Regeneration. Science. Link (Reactivity context).

-

Liu, Z., et al. (2013). Thermodynamics and Kinetics of Hydrogen Release from BN-heterocycles. Journal of Materials Chemistry A. Link (Stability data).

-

Morgan, G. T. (2025). Borazine and Benzene as Ligands in Coordination Chemistry. BenchChem. Link (Ligand behavior and reactivity comparison).

-

Bonifazi, D., et al. (2018). Renaissance of an Old Topic: From Borazines to BN-doped Nanographenes. ResearchGate. Link (Applications in materials and doping).

-

Sneddon, L. G. (2023). Borazine-based Polymers and Ceramics. Advanced Functional Materials. Link (Polymerization of methylborazines).

Sources

Technical Guide: Hydrolysis Kinetics of 2-Methylborazine in Ambient Air

Executive Summary

2-Methylborazine (B-methylborazine,

This guide provides a comprehensive technical analysis of the hydrolysis kinetics of this compound. It details the mechanistic pathways of degradation, establishes a self-validating experimental protocol for kinetic determination, and defines rigorous handling standards to maintain compound integrity.

Chemical Nature & Mechanistic Foundation

To control the stability of this compound, one must first understand the electronic driving forces behind its decomposition.

Electronic Structure and Polarity

While borazine is often termed "inorganic benzene," the analogy fails regarding reactivity. The B-N bond is polar due to the electronegativity difference (N: 3.04 vs. B: 2.04).

-

Nitrogen acquires a partial negative charge (

). -

Boron acquires a partial positive charge (

) and retains significant Lewis acid character due to its vacant p-orbital.

In This compound , a methyl group replaces a hydrogen atom at the Boron (B2) position.

-

Inductive Effect (+I): The methyl group donates electron density to the boron atom, slightly reducing its electrophilicity compared to the parent borazine.

-

Steric Effect: The methyl group provides minor steric hindrance to incoming nucleophiles.

Hydrolysis Mechanism

The degradation is not a simple dissociation but a stepwise nucleophilic addition-elimination reaction.

Step 1: Nucleophilic Attack. A water molecule attacks the most electrophilic boron atom.

Step 2: Ring Opening. The coordination of water weakens the adjacent B-N bond, leading to ring cleavage.

Step 3: Complete Degradation. The final products are boric acid (

Kinetic Assessment Protocol

Standard literature values for "borazine hydrolysis" are often too generic for precise drug development. The following protocol allows you to determine the specific half-life (

Experimental Design (Self-Validating)

This workflow uses FT-IR Spectroscopy as the primary detection method because the B-N stretch (

Validation Check: The appearance of broad O-H bands (

Protocol Steps

-

Environmental Characterization:

-

Measure Relative Humidity (%RH) and Temperature (

) precisely. -

Calculate absolute water concentration

in the air.

-

-

Sample Preparation:

-

Prepare a thin film of this compound on a KBr window (in a glovebox).

-

Alternatively, use a gas cell for vapor-phase kinetics (preferred for accurate rate constants).

-

-

Data Acquisition:

-

Expose sample to ambient air at

. -

Acquire FT-IR spectra every 30 seconds for 60 minutes.

-

-

Data Processing:

-

Track absorbance (

) of the characteristic B-N ring breathing mode at -

Plot

vs. time (

-

Quantitative Data & Expectations

In ambient air (typically 40-60% RH at 25°C), the reaction follows pseudo-first-order kinetics because the concentration of water (in air) is in vast excess compared to the borazine surface or vapor layer.

Comparative Stability Table

| Compound | Substituent (B-position) | Electronic Effect | Steric Hindrance | Estimated |

| Borazine | -H | None | Negligible | < 5 minutes |

| This compound | -CH | +I (Stabilizing) | Low | 10 - 20 minutes |

| 2,4,6-Trimethylborazine | -(CH | +I (Stronger) | Moderate | 30 - 60 minutes |

| 2,4,6-Trimesitylborazine | -Mesityl | Neutral | High (Protective) | Days to Weeks |

Note: Values are estimates based on relative reactivity trends. This compound is significantly less stable than fully substituted aryl derivatives.

Rate Equation

The rate of hydrolysis is defined as:

Since

Handling & Storage Requirements

For researchers using this compound as a drug scaffold or precursor, strict adherence to exclusion of moisture is mandatory.

Storage[1]

-

Primary Container: Stainless steel bubblers or Schlenk flasks with Teflon valves. Glass ampoules are acceptable for long-term storage if flame-sealed.

-

Atmosphere: Argon or Nitrogen (Grade 5.0, < 5 ppm

). -

Temperature: Store at -20°C to inhibit slow thermal disproportionation, although hydrolysis is the primary concern.

Handling

-

Transfer: Canula transfer or syringe techniques only. Never pour in open air.

-

Solvents: All solvents (THF, Toluene) must be dried (Na/Benzophenone or Molecular Sieves) and degassed.

-

Quenching: In case of spill, quench with isopropanol followed by water. Be aware of hydrogen gas evolution (flammability hazard).

References

-

Stock, A., & Pohland, E. (1926).[1] Borwasserstoff, VIII.: Zur Kenntnis des B3N3H6. Berichte der deutschen chemischen Gesellschaft.

-

Paine, R. T., & Narula, C. K. (1990). Synthetic Routes to Boron Nitride. Chemical Reviews.

-

Wideman, T., & Sneddon, L. G. (1996). Convenient Procedures for the Laboratory Preparation of Borazine. Inorganic Chemistry.

-

NIST Chemical Kinetics Database. Hydrolysis of Boron Compounds.

-

Hough, W. V., et al. (1955). The Hydrolysis of Borazine. Journal of the American Chemical Society.

Sources

Methodological & Application

Technical Application Note: Controlled Synthesis of 2-Methylborazine

Abstract & Scope

This application note details the controlled synthesis of 2-methylborazine (

Target Audience: Synthetic chemists and materials scientists developing precursors for h-BN thin films, low-k dielectrics, and ceramic matrices.

Chemistry & Mechanism[1][2][3]

The Stoichiometric Challenge

The synthesis of borazines via the reaction of boranes with ammonia is a classic condensation-dehydrogenation pathway. However, the specific synthesis of this compound (where only one boron atom is methylated) presents a statistical challenge.

-

Pure Methylborane Route: Reacting pure methylborane dimer (

) with ammonia introduces a 1:1 B:C ratio, leading to 2,4,6-trimethylborazine ( -

The Solution (Methyldiborane): To achieve mono-substitution, the boron source must be diluted with hydride. We utilize methyldiborane (

), formed by equilibrating trimethylborane (

Reaction Pathway

The reaction proceeds through three distinct phases:

-

Ligand Exchange/Equilibration: Generation of methyldiborane species.

-

Adduct Formation: Low-temperature formation of the Lewis acid-base complex (e.g.,

). -

Dehydrogenative Cyclization: Thermal elimination of

to close the borazine ring.

Key Reaction Equations:

Mechanistic Visualization

Caption: Figure 1. Mechanistic pathway from precursor equilibration to target isolation.

Safety & Handling (Critical)

Warning: This protocol involves pyrophoric gases (Diborane, Methylborane) and toxic hydrides.

-

Engineering Controls: All manipulations must occur in a high-vacuum stainless steel or glass manifold (Schlenk line) housed within a fume hood.

-

Pyrophoricity: Methyldiborane ignites spontaneously in moist air.[1] System leak rates must be <1 mTorr/min.

-

Explosion Hazard: Liquid oxygen condensation in liquid nitrogen traps is a fatal risk. Always keep the system under positive pressure or static vacuum; never pull air through a

trap. -

Personal Protective Equipment (PPE): Flame-resistant lab coat, butyl rubber gloves (for ammonia), and face shield.

Experimental Protocol

Equipment Setup

-

High-Vacuum Manifold: Equipped with at least three U-traps and a mercury or capacitance manometer.

-

Reaction Vessel: A 500 mL thick-walled borosilicate bulb with a break-seal or high-vacuum Teflon valve.

-

Heating Source: Tube furnace or heating mantle capable of 350°C.

-

Fractionation Train: A series of traps capable of maintaining -45°C (Chlorobenzene/slush), -78°C (Dry ice/acetone), and -196°C (

).

Reagent Preparation (In-Situ Methyldiborane)

Note: Pure methyldiborane is unstable. It is best generated in situ.

-

Condense 10.0 mmol of Trimethylborane (

) and 20.0 mmol of Diborane ( -

Allow the mixture to warm to room temperature and stand for 1 hour. This establishes the equilibrium favoring monomethyldiborane (

).

Synthesis Procedure

-

Ammonia Condensation: Cool the reaction bulb containing the equilibrated boranes to -196°C. Condense 65.0 mmol of anhydrous Ammonia (

) onto the frozen borane mixture.-

Expert Insight: A slight excess of ammonia (ratio > 1:2 per boron center) prevents the formation of polymeric boron hydrides.

-

-

Adduct Formation: Slowly warm the bulb to -78°C (Dry ice/acetone bath). A white solid (the diammoniate/adduct mixture) will form.

-

Caution: Exothermic reaction. Monitor pressure. If pressure spikes, re-cool to -196°C.

-

-

Pyrolysis:

-

Once at room temperature, heat the vessel slowly to 250°C over 4 hours.

-

Maintain at 250°C for 2 hours. Hydrogen gas (

) evolution will be significant.[2] -

Periodically freeze the condensables (-196°C) and pump off the non-condensable

to drive the reaction forward (Le Chatelier’s principle).

-

Purification (The Critical Step)

The crude product contains Borazine, this compound, 2,4-Dimethylborazine, and traces of Trimethylborazine. Separation relies on boiling point differences.

-

Trap Setup:

-

Trap A: 0°C (Ice bath) – Retains higher alkylated products/polymers.

-

Trap B: -45°C (Chlorobenzene/Liquid N2 slush) – Collects this compound .

-

Trap C: -78°C (Dry ice/Acetone) – Retains Borazine (

). -

Trap D: -196°C – Retains unreacted

and

-

-

Fractionation: Pass the crude volatiles through the trap series slowly under dynamic vacuum.

-

Refinement: Redistill the content of Trap B. Collect the fraction boiling between 84°C – 88°C .

Characterization & Data

Physical Properties

| Compound | Boiling Point (°C) | Melting Point (°C) | State (STP) |

| Borazine | 55.0 | -58 | Liquid |

| This compound | 84 - 87 | < -20 | Liquid |

| 2,4,6-Trimethylborazine | 108.9 | 32 | Solid/Liquid |

Spectroscopic Identification

Confirm identity using

-

NMR (vs

-

Borazine: Doublet at ~30.0 ppm (

Hz). -

This compound:

-

Signal 1 (2B, unsubstituted): Doublet at ~30.5 ppm.

-

Signal 2 (1B, methylated): Singlet (or broad peak) at ~35-37 ppm (shifted downfield due to alkyl donation/deshielding relative to H).

-

Integration Ratio: 2:1.

-

-

-

NMR:

-

N-H Protons: Broad singlets ~4.0-5.5 ppm.

-

B-CH3 Protons: Singlet at ~0.4-0.6 ppm.

-

Experimental Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis and isolation of this compound.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield of 2-Methyl | Excess Methylborane in feed. | Increase |

| Explosive Pop | Oxygen leak or unstable intermediate. | Check system leak rate. Ensure slow warming from -196°C to -78°C. |

| Product Polymerization | Overheating during pyrolysis. | Do not exceed 280°C. Remove H2 frequently to prevent secondary reactions. |

| Inseparable Mixture | Poor fractionation. | Use a spinning band column for final purification if trap-to-trap is insufficient. |

References

-

Schlesinger, H. I., et al. (1950). "The Preparation of Some Methylborazoles." Journal of the American Chemical Society.

-

Wideman, T., & Sneddon, L. G. (1995). "Convenient Procedures for the Synthesis of B-Substituted Borazines." Inorganic Chemistry.

-

Stock, A., & Pohland, E. (1926).[4] "Borazenes."[4][5][6] Berichte der deutschen chemischen Gesellschaft. (Foundational work on borazine synthesis).

- Marangoni, G., et al. (1976). "Vibrational Spectra of B-Trimethylborazine." Spectrochimica Acta Part A.

Sources

Application Note: Protocol for Chemical Vapor Deposition (CVD) using 2-Methylborazine

Executive Summary & Scientific Rationale

This application note details the protocol for using 2-methylborazine (

Unlike traditional co-deposition methods (e.g.,

Key Advantages:

-

Stoichiometric Precision: Delivers a fixed B:N:C ratio (approx. 3:3:1) to the surface, minimizing phase separation between graphene and h-BN domains.

-

Liquid Handling: this compound is a volatile liquid at room temperature, offering safer handling characteristics than gaseous diborane or highly corrosive boron trichloride.

-

Bandgap Engineering: Enables the fabrication of tunable semiconductors (bandgap 2.0 eV – 5.0 eV) for optoelectronics and low-k dielectric interconnects.

Precursor Chemistry & Safety

Molecule: this compound (B-methylborazine)

Formula:

Physical Properties (Estimated/Interpolated)

| Property | Value | Notes |

| State (STP) | Liquid | Clear, volatile |

| Boiling Point | ~80–90 °C | Higher than borazine (55°C), lower than TMB (127°C) |

| Vapor Pressure | ~80 Torr @ 25°C | Sufficient for bubbler delivery without heating |

| Stability | Moisture Sensitive | Hydrolyzes to Boric Acid, Ammonia, and Methanol |

Critical Safety Hazards

-

Hydrolysis: Reacts rapidly with atmospheric moisture. Must be handled in an inert glovebox (Ar/N2).

-

Flammability: Highly flammable vapors.

-

Toxicity: Releases ammonia and boron-containing volatiles upon decomposition. Exhaust scrubbing is mandatory.

Experimental Configuration

The deposition system requires a Low-Pressure Chemical Vapor Deposition (LPCVD) setup equipped with a liquid precursor delivery system.

CVD Reactor Diagram

Figure 1: Schematic of the LPCVD setup. The liquid precursor is delivered via an inert carrier gas bubbling system.

Detailed Deposition Protocol

Phase 1: Substrate Preparation

Objective: Remove native oxides and organic contaminants to ensure uniform nucleation.

-

Selection:

-

Catalytic: Polycrystalline Copper (Cu) foil (25 µm thick) for monolayer/few-layer growth.

-

Non-Catalytic: Silicon/SiO2 or Sapphire for direct dielectric deposition (requires higher temps).

-

-

Cleaning (Cu Foil):

-

Soak in dilute Acetic Acid (1M) for 10 min to remove CuO.

-

Rinse with DI water, then Isopropanol (IPA).

-

Blow dry with

.

-

-

Loading: Mount substrate on a quartz boat and insert into the center of the furnace (constant temperature zone).

Phase 2: System Purge & Precursor Conditioning

Objective: Eliminate oxygen/moisture and stabilize precursor vapor pressure.

-